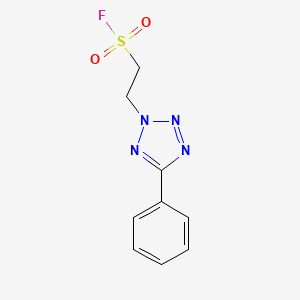

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes involved in many important physiological processes.

Scientific Research Applications

Synthesis of Tetrazolyl-Containing Drugs

Tetrazoles, including 5-phenyl-2H-tetrazol-2-yl derivatives, are used as active ingredients in modern medicines . For example, they are found in antihypertensive drugs (losartan), cephalosporin antibiotics (latamoxef), histamine receptor blockers (pemiroplast), and analgesics (alfentanil) .

Components of Energy-Saturated Systems

Tetrazoles are the most nitrogen-rich azoles and are used as components of energy-saturated systems . This makes them valuable in fields like rocket propellants and explosives.

Functional Materials

The high nitrogen content of tetrazoles also makes them useful in the creation of functional materials . These could include advanced polymers, coatings, and other materials with unique properties.

Inflammatory Processes

It has been found that ω - (5-phenyl-2 H -tetrazol-2-yl)alkyl-substituted glycine amides and related compounds can mediate the migration of leukocytes from the blood to inflamed tissue . This suggests potential applications in the treatment of inflammatory diseases.

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

These compounds have been tested for inhibition of purified bovine plasma VAP-1 . VAP-1 is a protein that plays a role in the adhesion of white blood cells to the vascular endothelium, a key step in inflammation.

Cancer Treatment

Some 2H-Tetrazol-5-yl derivatives have shown significant cytotoxic effects against certain cancer cell lines . For example, compounds 6c and 6b showed a significant cytotoxic effect with the least IC 50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL respectively, which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .

properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O2S/c10-17(15,16)7-6-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXUJHKVPSNZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)

![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)